3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one
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Overview
Description
3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one is a heterocyclic organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a [3+2] cycloaddition reaction between an azide and an alkyne.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and in-line monitoring systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reducing agents such as hydrogen gas or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole amines or alcohols.
Scientific Research Applications
3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: Another triazole derivative with similar structural features but different chemical properties and applications.
1H-1,2,3-Triazole: A simpler triazole compound used in various chemical and biological applications.
Uniqueness
3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
Molecular Formula |
C6H10N4O |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
3-amino-1-(1-methyltriazol-4-yl)propan-1-one |
InChI |
InChI=1S/C6H10N4O/c1-10-4-5(8-9-10)6(11)2-3-7/h4H,2-3,7H2,1H3 |
InChI Key |
SHLAFXCPJMBDPU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)C(=O)CCN |
Origin of Product |
United States |
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